molecular formula C14H10ClN3O2 B2910700 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-92-5

4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2910700
CAS No.: 1105206-92-5
M. Wt: 287.7
InChI Key: TYWVGWOVHUQQDU-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with a methyl group at position 6 and a 4-chlorobenzamide moiety at position 2. Its molecular formula is C₁₅H₁₂ClN₃O₂ (molecular weight: 301.73 g/mol; CAS: 1020979-31-0) . Its structural analogs, however, have been studied extensively for interactions with GABA-A receptors and other neurological targets .

Properties

IUPAC Name

4-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-2-7-11-12(18-20-14(11)16-8)17-13(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWVGWOVHUQQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the [1,2]oxazolo[5,4-b]pyridin core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives. Subsequent chlorination and acylation steps introduce the chloro and benzamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can replace one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine: In the medical field, this compound could be explored for its potential use in drug development. Its unique structure and reactivity may make it suitable for designing new pharmaceuticals with specific therapeutic effects.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzamide derivatives with heterocyclic substituents. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (Target Compound) [1,2]Oxazolo[5,4-b]pyridine 6-Methyl, 3-(4-chlorobenzamide) 301.73 Limited direct data; structural analog of GABA modulators
DS2 (4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) Imidazo[1,2-a]pyridine 2-Thienyl, 3-(4-chlorobenzamide) 367.86 Potent δ-subunit-selective GABA-A receptor modulator (EC₅₀ ~100 nM)
4-Chloro-N-{4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl}benzamide [1,2]Oxazolo[5,4-b]pyridine 4,6-Dimethyl, 3-(4-chlorobenzamide) 301.73 No reported activity; structural isomer of target compound
6-(3-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid [1,2]Oxazolo[5,4-b]pyridine 3-Methyl, 6-(3-methoxyphenyl), 4-carboxylic acid 328.33 (calc.) Uncharacterized; potential scaffold for kinase inhibitors

Key Observations

Core Heterocycle Impact: The target compound’s [1,2]oxazolo[5,4-b]pyridine core differs from DS2’s imidazo[1,2-a]pyridine. This structural distinction likely alters receptor binding specificity. For example, DS2 exhibits δ-subunit selectivity in GABA-A receptors, whereas oxazolo derivatives may target alternative subunits or pathways .

Thienyl vs. Oxazolo Substituents: DS2’s thienyl group contributes to its δ-subunit affinity, while the oxazolo ring in the target compound could favor interactions with other receptor subtypes or transporters (e.g., GABA-B or GAT1) .

Biological Activity

4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 263.69 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of oxazole and pyridine derivatives, which are known for their varied biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies show moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other bacterial strains .
  • Fungicidal Activity : The compound has shown promising results against various fungi, particularly Sclerotinia sclerotiorum, with inhibition rates significantly higher than standard treatments like quinoxyfen .

Anticancer Properties

The compound's potential as an anticancer agent is noteworthy:

  • Mechanism of Action : It may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Compounds in this class have been linked to anti-proliferative effects in various cancer cell lines .
  • Case Studies : In vitro studies have indicated that derivatives of oxazole-pyridine compounds can effectively reduce the viability of cancer cells through multiple pathways including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound:

  • Acetylcholinesterase Inhibition : Some derivatives have been noted for their strong inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .
  • Urease Inhibition : Significant urease inhibition has also been reported, indicating potential applications in treating conditions like urinary tract infections where urease plays a role in pathogenesis .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialSalmonella typhiModerate to strong inhibition
Bacillus subtilisModerate inhibition
FungicidalSclerotinia sclerotiorumInhibition rate up to 86.1%
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
UreaseSignificant inhibition

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